molecular formula C11H11IO2 B8748711 3-(2-iodoethyl)-5-methoxybenzofuran CAS No. 796851-93-9

3-(2-iodoethyl)-5-methoxybenzofuran

Cat. No.: B8748711
CAS No.: 796851-93-9
M. Wt: 302.11 g/mol
InChI Key: PXDKXYPETXYSMA-UHFFFAOYSA-N
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Description

3-(2-iodoethyl)-5-methoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the iodoethyl and methoxy groups on the benzofuran ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iodoethyl)-5-methoxybenzofuran typically involves the iodination of a suitable precursor. One common method is the reaction of 5-methoxy-1-benzofuran with 2-iodoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-iodoethyl)-5-methoxybenzofuran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The iodoethyl group can be reduced to an ethyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 3-(2-iodoethyl)-5-formyl-1-benzofuran.

    Reduction: Formation of 3-(2-ethyl)-5-methoxy-1-benzofuran.

    Substitution: Formation of 3-(2-substituted)-5-methoxy-1-benzofuran derivatives.

Scientific Research Applications

3-(2-iodoethyl)-5-methoxybenzofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-iodoethyl)-5-methoxybenzofuran involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or the disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Iodoethyl)-1-benzofuran: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxy-1-benzofuran: Lacks the iodoethyl group, making it less reactive in substitution reactions.

    3-(2-Bromoethyl)-5-methoxy-1-benzofuran: Similar structure but with a bromine atom instead of iodine, which may influence its reactivity and applications.

Uniqueness

3-(2-iodoethyl)-5-methoxybenzofuran is unique due to the presence of both the iodoethyl and methoxy groups, which confer distinct chemical properties and biological activities. The iodine atom provides a site for radiolabeling, making it useful in imaging studies, while the methoxy group enhances its solubility and stability.

Properties

CAS No.

796851-93-9

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

3-(2-iodoethyl)-5-methoxy-1-benzofuran

InChI

InChI=1S/C11H11IO2/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-3,6-7H,4-5H2,1H3

InChI Key

PXDKXYPETXYSMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2CCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(5-methoxy-1-benzofuran-3-yl)ethanol (960 mg, 5 mmol) in anhydrous THF (50 ml), triphenylphosphine (1.572 g, 6 mmol), iodine (1.518 g, 6 mmol) and imidazole (408 mg, 6 mmol) were added at room temperature. The reaction mixture was stirred at room temperature for 4 hrs and quenched with water. It was then extracted with chloroform, washed well with 5% Na2S2O3 and the organic layer dried over anhydrous MgSO4. It was filtered and concentrated. The residue was purified by silica-gel column chromatography by eluting it with 30% ethyl acetate:hexane. The product, 2-(5-methoxy-1-benzofuran-3-yl)ethyl iodide, was obtained as a brown liquid. Yield: 1.1 g (73%); (M+H): 302.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
1.572 g
Type
reactant
Reaction Step One
Quantity
1.518 g
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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